1-benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole is a complex organic compound that features an indole core structure Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-Benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
1-Benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to various biological targets, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. This combination allows the compound to modulate biological pathways effectively, making it a potent agent in therapeutic applications .
Comparison with Similar Compounds
Compared to other indole derivatives, 1-benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
1-Benzyl-3-trifluoromethyl-2-azetidinone: Known for its applications in pharmaceuticals.
4-(Trifluoromethyl)benzylamine: Used in the synthesis of various organic compounds.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles: Noted for their antimicrobial properties.
Properties
IUPAC Name |
1-benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3NS/c24-23(25,26)19-10-6-9-18(13-19)16-28-22-15-27(14-17-7-2-1-3-8-17)21-12-5-4-11-20(21)22/h1-13,15H,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLSKTSITWAWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.